
3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various fields of scientific research. The compound is characterized by the presence of a tributylstannyl group, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one typically involves the reaction of 3,3-dimethyl-1-butene with tributyltin hydride in the presence of a catalyst. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Catalyst: Palladium or other transition metal catalysts.
Solvent: Organic solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or other nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one involves its interaction with molecular targets through the tributylstannyl group. This group can facilitate various chemical transformations, including cross-coupling reactions and other catalytic processes. The pathways involved often include the formation of intermediate complexes with transition metals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-1-butene: A related compound with similar structural features but lacking the tributylstannyl group.
Tributylstannyl derivatives: Other compounds containing the tributylstannyl group but with different core structures.
Uniqueness
3,3-Dimethyl-2-(tributylstannyl)but-1-en-1-one is unique due to the combination of the 3,3-dimethylbutenyl core and the tributylstannyl group. This combination imparts distinct reactivity and makes it valuable in various synthetic applications.
Eigenschaften
CAS-Nummer |
104808-07-3 |
|---|---|
Molekularformel |
C18H36OSn |
Molekulargewicht |
387.2 g/mol |
InChI |
InChI=1S/C6H9O.3C4H9.Sn/c1-6(2,3)4-5-7;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
WBNZIRPWQSOLAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


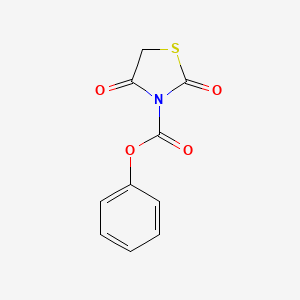

![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)
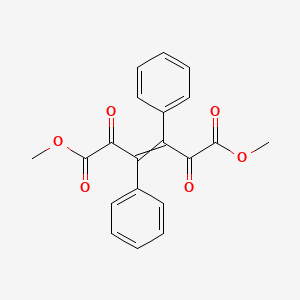
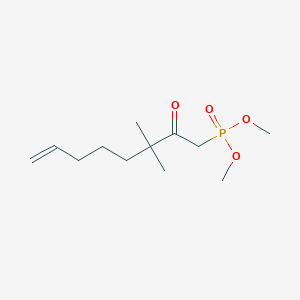

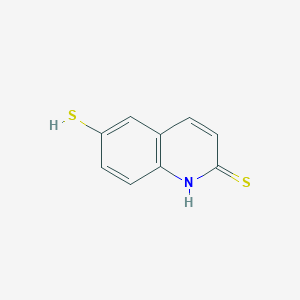
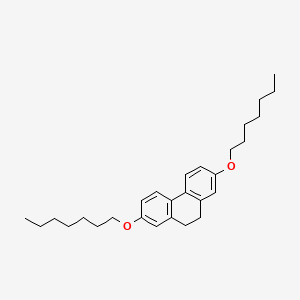
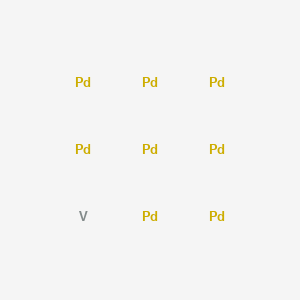
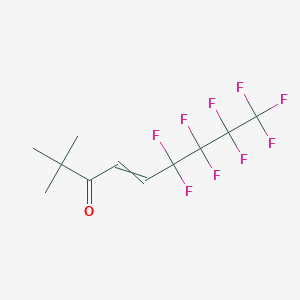
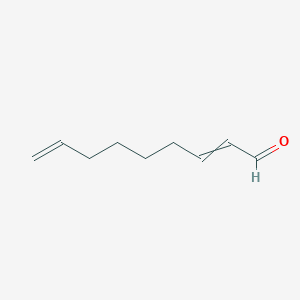
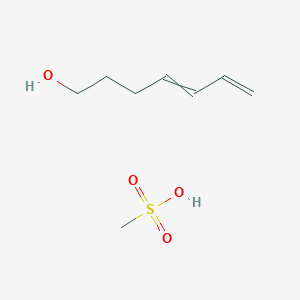
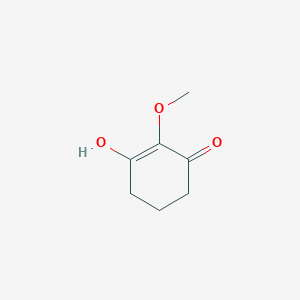
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)
